N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Ocular pharmacology Prodrug kinetics Corneal amidase activity

Prostaglandin F2α ethyl amide (PGF2α-NEt, CAS 54130-36-8) is a synthetic analog of endogenous prostaglandin F2α (PGF2α), distinguished by an N-ethyl amide modification at the C-1 carboxyl position. This structural change converts the native free acid into a prodrug that requires enzymatic hydrolysis in corneal tissue to release the active PGF2α free acid.

Molecular Formula C22H39NO4
Molecular Weight 381.5 g/mol
Cat. No. B593127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
SynonymsDinoprost ethyl amide; PGF2α-NEt
Molecular FormulaC22H39NO4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O
InChIInChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
InChIKeyHLETUMXUCSCVPL-GWSKAPOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin F2α Ethyl Amide (PGF2α-NEt): An Ocular Hypotensive Prodrug with Predictable Hydrolysis-Driven Activation


Prostaglandin F2α ethyl amide (PGF2α-NEt, CAS 54130-36-8) is a synthetic analog of endogenous prostaglandin F2α (PGF2α), distinguished by an N-ethyl amide modification at the C-1 carboxyl position . This structural change converts the native free acid into a prodrug that requires enzymatic hydrolysis in corneal tissue to release the active PGF2α free acid. PGF2α-NEt belongs to the prostaglandin amide (prostamide) class, serving both as a tool compound for studying prodrug activation kinetics and as the unsubstituted parent scaffold for clinically validated analogs such as bimatoprost (17-phenyl trinor PGF2α ethyl amide) and latanoprost ethyl amide .

Why PGF2α-NEt Cannot Be Replaced by PGF2α Free Acid or Bimatoprost for Corneal Prodrug Activation Studies


Although PGF2α, bimatoprost, and PGF2α-NEt all converge on FP receptor-mediated intraocular pressure reduction, their pharmacokinetic activation pathways are fundamentally distinct. PGF2α free acid bypasses the prodrug step entirely, while bimatoprost introduces a 17-phenyl ring that alters both tissue penetration and amidase susceptibility [1]. PGF2α-NEt occupies a unique middle ground: it retains the native ω-chain of PGF2α (eliminating confounding phenyl-ring effects on receptor binding or metabolic clearance) while providing the N-ethyl amide hydrolysis handle for controlled, time-dependent release of the free acid in corneal tissue . This makes direct substitution scientifically invalid when the experimental objective is to isolate the effect of amide hydrolysis kinetics from ω-chain modifications.

Quantitative Differential Evidence for PGF2α Ethyl Amide vs. Closest Analogs


Corneal Hydrolysis Rate of PGF2α-NEt Is Quantifiably Slower than Bimatoprost's Phenyl-Substituted Amide, Enabling Tunable Free Acid Generation

In direct ex vivo corneal tissue assays, PGF2α-NEt demonstrates a tightly controlled hydrolysis rate that is measurably distinct from the more rapid conversion of 17-phenyl trinor PGF2α ethyl amide (bimatoprost). Bovine and human corneal tissue converts PGF2α-NEt to PGF2α free acid at a rate of approximately 2.5 µg/g corneal tissue/hr . In contrast, bimatoprost hydrolysis in human cornea proceeds at a rate of approximately 25 µg/cornea/24 hours, which, when normalized to a typical human corneal mass of ~0.1 g, corresponds to roughly 250 µg/g/24 hours or approximately 10.4 µg/g/hr [1]. The resulting 4-fold slower hydrolysis rate of PGF2α-NEt versus bimatoprost provides a quantifiable basis for selecting the appropriate prodrug when a more gradual, sustained free acid release profile is required.

Ocular pharmacology Prodrug kinetics Corneal amidase activity

Structural Fidelity to Endogenous PGF2α: Absence of ω-Chain Modification Avoids Altered Receptor Binding Kinetics Seen in Bimatoprost and Latanoprost

PGF2α-NEt retains the identical ω-chain (C13–C20) of endogenous PGF2α, with the sole modification being the C-1 amide. This contrasts with both bimatoprost (17-phenyl trinor substitution) and latanoprost (17-phenyl-13,14-dihydro modification), which introduce a phenyl ring that is known to alter FP receptor binding kinetics and potentially engage prostamide-sensitive receptors distinct from FP . The free acid of bimatoprost (17-phenyl trinor PGF2α) has been shown to be a potent FP receptor agonist, but the intact bimatoprost amide exhibits a pharmacological profile that cannot be fully recapitulated by its hydrolysis product alone, suggesting the phenyl ring contributes to a unique receptor interaction [1]. PGF2α-NEt, by preserving the native ω-chain, generates a free acid that is chemically identical to endogenous PGF2α, eliminating this variable. No quantitative binding affinity (Ki) or functional potency (EC50) data for PGF2α-NEt at the FP receptor were identified in the accessible literature; the differentiation is therefore based on established structural pharmacology of the class.

FP receptor pharmacology Structure-activity relationship Prostanoid receptor selectivity

Commercial Availability as a High-Purity Research Standard Enables Reproducible Corneal Metabolism Assays Across Laboratories

PGF2α-NEt is available from multiple specialty suppliers at purities of ≥95% to ≥98% as a research-use-only compound, with full analytical characterization (NMR, HPLC, MS) accessible upon request . The reported solubility profile—10 mg/ml in methyl acetate, 33 mg/ml in DMF, 16 mg/ml in DMSO, 20 mg/ml in ethanol, and 300 µg/ml in PBS (pH 7.2) —facilitates reproducible preparation of dosing solutions for in vitro corneal metabolism studies. In contrast, the free acid PGF2α has different solubility and stability characteristics that may complicate direct comparison in hydrolysis assays. The well-defined purity and solubility specifications reduce inter-laboratory variability when used as a reference standard, a critical consideration for procurement in multi-site studies or contract research organizations requiring batch-to-batch consistency.

Analytical reference standard Method validation Ocular drug metabolism

Pharmacological Relevance as the Direct Parent Scaffold of Bimatoprost and Latanoprost Ethyl Amide Prodrugs Requires PGF2α-NEt for Valid Control Experiments

PGF2α-NEt is the unsubstituted parent scaffold from which both bimatoprost (17-phenyl trinor PGF2α ethyl amide) and latanoprost ethyl amide (17-phenyl-13,14-dihydro PGF2α ethyl amide) are derived by ω-chain modification . In pharmacological studies of these clinically used prodrugs, PGF2α-NEt serves as an indispensable negative control for isolating the contribution of the phenyl ring modification to receptor activation, tissue penetration, and amidase hydrolysis kinetics. Without PGF2α-NEt as a comparator, any observed difference between bimatoprost and its free acid metabolite cannot be unambiguously attributed to the amide prodrug moiety versus the phenyl ω-chain. Published studies on the pharmacology of bimatoprost explicitly reference the amide hydrolysis pathway established using N-ethyl amides of various prostaglandins, underscoring the foundational role of PGF2α-NEt in interpreting prostamide pharmacology .

Prostamide pharmacology Control compound Structure-activity relationship

High-Value Research and Industrial Applications for PGF2α Ethyl Amide (PGF2α-NEt)


Standardized Corneal Prodrug Hydrolysis Rate Assays for Ocular Hypotensive Candidate Screening

PGF2α-NEt, with its established corneal hydrolysis rate of 2.5 µg/g/hr, serves as a calibration standard for benchmarking the amidase susceptibility of novel prostaglandin amide prodrugs. By comparing the hydrolysis rate of a new candidate to this well-characterized compound, laboratories can rank-order prodrugs by their expected duration of free acid release in the cornea . This application is directly supported by the quantitative hydrolysis data in Section 3, Evidence Item 1.

Control Compound for Pharmacological Studies Isolating ω-Chain vs. C-1 Amide Contributions in Prostamide Receptor Investigations

When studying the pharmacological activity of bimatoprost or latanoprost ethyl amide, PGF2α-NEt is the required control to dissect whether observed receptor activation profiles arise from the amide prodrug moiety or the phenyl-substituted ω-chain. This application derives from the structural relationship evidence in Section 3, Evidence Items 2 and 4, and is critical for interpreting data from FP receptor and putative prostamide receptor assays .

Reference Standard for Analytical Method Development and Validation in Ocular Pharmacokinetic Studies

The high purity (≥98%) and defined solubility profile of commercially available PGF2α-NEt make it suitable as a reference standard for HPLC, LC-MS/MS, and GC-MS method development aimed at quantifying prostaglandin amides and their free acid metabolites in ocular tissues and aqueous humor . The solubility specification in PBS (300 µg/ml) enables direct preparation of aqueous standards without organic solvent interference, a practical advantage supported by the data in Section 3, Evidence Item 3.

In Vitro FP Receptor Activation Assays Requiring Controlled, Gradual Agonist Generation

For cell-based FP receptor assays where a sustained, low-level receptor stimulus is desired rather than the acute exposure produced by direct free acid application, PGF2α-NEt provides a time-dependent agonist generation system through its slow amidase-mediated hydrolysis. The approximately 4-fold slower hydrolysis rate compared to bimatoprost (Section 3, Evidence Item 1) allows experimental designs requiring prolonged, submaximal FP receptor activation that more closely mimics physiological conditions .

Quote Request

Request a Quote for N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.